Uzansertib

Beschreibung

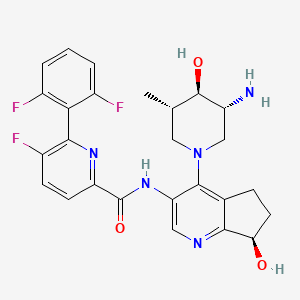

This compound is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTORCEYGCGXHDH-OVMXCRKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620012-39-6 | |

| Record name | Uzansertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UZANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling Uzansertib: A Technical Guide to its Mechanism of Action in Hematologic Malignancies

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of uzasertib (TAK-901), an investigational multi-targeted kinase inhibitor, with a specific focus on its implications for hematologic malignancies. This document synthesizes preclinical data, outlines key experimental findings, and presents a clear picture of the signaling pathways affected by this potent anti-cancer agent.

Core Mechanism of Action: Dual Inhibition of Aurora and Other Key Kinases

Uzansertib is a potent inhibitor of Aurora A and Aurora B kinases, two families of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in various cancers, including hematologic malignancies, making them attractive therapeutic targets.[2]

The primary mechanism of action of uzasertib in inducing cancer cell death is through the inhibition of Aurora B kinase.[2] This inhibition disrupts the proper segregation of chromosomes during mitosis, leading to the formation of polyploid cells and subsequent apoptotic cell death.[1][2] A key biomarker of this activity is the suppression of phosphorylation of histone H3, a direct substrate of Aurora B kinase.[2]

Beyond its effects on Aurora kinases, uzasertib has been shown to inhibit other kinases implicated in cancer cell proliferation and survival, notably Fms-like tyrosine kinase 3 (FLT3) and Fibroblast growth factor receptor 2 (FGFR2).[1][2] This multi-targeted approach may offer a broader therapeutic window and potentially overcome resistance mechanisms.

While Aurora kinases and Polo-like kinase 1 (PLK1) are both key regulators of mitosis, current evidence does not definitively establish direct, potent inhibition of PLK1 by uzasertib. The profound mitotic disruption observed with uzasertib treatment is primarily attributed to its potent inhibition of the Aurora kinase family.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values highlight its efficacy in hematologic malignancy cell lines.

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 40 - 500 (range) | - | [1][2] |

| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated | - | |

| MV-4-11 | Acute Myeloid Leukemia | Not explicitly stated | - | |

| KG-1 | Acute Myeloid Leukemia | Not explicitly stated | - |

Biochemical IC50 Values:

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of uzasertib.

Cell Proliferation Assay

-

Cell Seeding: Hematologic malignancy cell lines (e.g., HL-60, MOLM-13, MV-4-11, KG-1) are seeded in 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a serial dilution of uzasertib or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or WST-1).

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot for Histone H3 Phosphorylation

-

Cell Lysis: Cells treated with uzasertib or vehicle control are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated histone H3 (e.g., phospho-Histone H3 (Ser10)). A primary antibody against total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: Cells treated with uzasertib or vehicle control are harvested and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) and the presence of a sub-G1 peak (indicative of apoptosis) or polyploid populations are quantified using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by uzasertib and a typical experimental workflow for its characterization.

Clinical Development

A Phase 1 clinical trial (NCT00935844) has been completed to evaluate the safety, tolerability, and pharmacokinetics of uzasertib in patients with advanced solid tumors and lymphoma. The results of this trial are crucial for understanding the clinical potential of uzasertib in hematologic malignancies. Further investigation into the published data from this trial is recommended for a complete picture of its clinical profile.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a primary mechanism of action centered on the inhibition of Aurora B kinase. This leads to mitotic catastrophe and apoptosis in cancer cells. Its efficacy in preclinical models of hematologic malignancies, coupled with its multi-targeted nature, positions uzasertib as a promising therapeutic agent. Further clinical investigation is warranted to fully define its role in the treatment of various hematologic cancers.

References

Uzansertib: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzansertib (also known as INCB053914) is a potent and selective, ATP-competitive, small molecule inhibitor of the three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1] PIM kinases are crucial mediators in various cellular processes, including cell cycle progression, survival, and proliferation. Their upregulation is a known factor in the tumorigenesis of various cancers, particularly hematologic malignancies, making them a significant target for anti-cancer drug development.[2] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of PIM kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that promote cancer cell growth and survival.

Quantitative Analysis of this compound's Potency and Cellular Effects

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases

| Target | IC50 (nM) |

| PIM1 | 0.24[1][3] |

| PIM2 | 30[1][3] |

| PIM3 | 0.12[1][3] |

Table 2: Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 13.2 - 230.0 (range)[3] |

| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 13.2 - 230.0 (range)[3] |

| KMS-12-PE/BM | Multiple Myeloma (MM) | 13.2 - 230.0 (range)[3] |

| Various | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 13.2 - 230.0 (range)[3] |

| Various | Mantle Cell Lymphoma (MCL) | 13.2 - 230.0 (range)[3] |

Table 3: Inhibition of Downstream Substrate Phosphorylation by this compound

| Cell Line | Substrate | IC50 (nM) |

| MOLM-16 | pBAD | 4[3] |

| KMS-12-BM | pBAD | 27[3] |

| MOLM-16 Tumors (in vivo) | pBAD | 70[3] |

| KMS-12-BM Tumors (in vivo) | pBAD | 145[3] |

Downstream Signaling Pathways Modulated by this compound

This compound, through its inhibition of PIM kinases, impacts several critical downstream signaling pathways that regulate cell fate.

The PI3K/Akt/mTOR Pathway

PIM kinases are known to phosphorylate and activate several components of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of key mTORC1 substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] This inhibition of protein synthesis machinery contributes to the anti-proliferative effects of the drug.

Figure 1: this compound's effect on the mTORC1 signaling pathway.

The Apoptotic Pathway

PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key substrate in this context is the Bcl-2-associated death promoter (BAD). Phosphorylation of BAD by PIM kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing apoptosis. This compound treatment leads to a reduction in BAD phosphorylation, promoting its pro-apoptotic function.[1][3]

References

The Role of Uzansertib in Regulating Apoptosis and Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzansertib (formerly known as onvansertib or NMS-1286937) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects on apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: PLK1 Inhibition

This compound functions as an ATP-competitive inhibitor of PLK1.[2] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2] By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death.[2]

Regulation of the Cell Cycle

A hallmark of this compound's activity is its ability to induce cell cycle arrest, primarily at the G2/M phase.[1][3][4] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.

Quantitative Effects on Cell Cycle Distribution

Studies in various cancer cell lines have demonstrated a dose-dependent increase in the G2 phase population following treatment with this compound.

| Cell Line | Cancer Type | This compound Concentration (nM) | Change in G2 Phase Population | Reference |

| ARK-1 | Uterine Serous Carcinoma | 25 | Increased from 31.75% to 42.50% | [3] |

| SPEC-2 | Uterine Serous Carcinoma | 50 | Increased from 21.10% to 49.52% | [3] |

| KLE | Endometrial Cancer | 50 | Increased from 14.5% to 31.6% | [4] |

| EC-023 | Endometrial Cancer | 50 | Increased from 16.3% to 28.7% | [4] |

Impact on Cell Cycle Regulatory Proteins

This compound treatment leads to alterations in the expression of key cell cycle regulatory proteins. Western blot analyses have shown a decrease in the expression of CDK2, CDK4, cyclin D1, and cyclin E2.[3][4] Furthermore, an increase in cyclin B, which is crucial for the progression into and out of mitosis, has been observed.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a critical component of its anti-tumor activity.

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of this compound have been quantified using various assays, including Annexin V staining and caspase activity assays.

| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptotic Effect | Reference |

| ARK-1 | Uterine Serous Carcinoma | 25 | 1.38-fold increase in cleaved caspase-3 activity | [3] |

| SPEC-2 | Uterine Serous Carcinoma | 50 | 2.21-fold increase in cleaved caspase-3 activity | [3] |

| Medulloblastoma Cells | Medulloblastoma | Not Specified | Marked enhancement of Annexin V positive population | [1] |

| Medulloblastoma Cells | Medulloblastoma | Not Specified | Time-dependent activation of caspase 3/7 | [1][5] |

Modulation of Apoptotic Signaling Pathways

This compound-induced apoptosis is mediated through the modulation of key signaling molecules. Western blotting has revealed an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2.[3][4] Furthermore, this compound treatment leads to increased levels of cleaved PARP, a hallmark of apoptosis.[1]

Key Signaling Pathways Modulated by this compound

This compound's effects on the cell cycle and apoptosis are orchestrated through its influence on several critical signaling pathways.

PLK1-Mediated Signaling Pathway

The primary pathway affected by this compound is the PLK1 signaling cascade. Inhibition of PLK1 disrupts the normal progression of mitosis, leading to G2/M arrest and the induction of apoptosis.

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Downstream Signaling Cascades

Inhibition of PLK1 by this compound has been shown to impact downstream signaling pathways, including the AKT/mTOR and ERK pathways, which are crucial for cell survival and proliferation.[3][6] Downregulation of these pathways contributes to the anti-tumor effects of this compound.

Caption: this compound inhibits PLK1, downregulating pro-survival pathways.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

Cell Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Experimental workflow for apoptosis analysis.

Western Blot Analysis

Objective: To determine the expression levels of proteins involved in cell cycle and apoptosis.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK4, BAX, Bcl-2, cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-tumor activity by targeting the fundamental cellular processes of cell division and survival. Its ability to induce G2/M arrest and trigger apoptosis through the inhibition of PLK1 and modulation of downstream signaling pathways underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer treatment.

References

- 1. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Uzansertib (INCB053914): A Comprehensive Technical Guide to its Chemical Structure, Properties, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzansertib (also known as INCB053914) is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2] The PIM kinase family, consisting of three isoforms (PIM1, PIM2, and PIM3), plays a crucial role in regulating cell proliferation, survival, and metabolism.[2] These kinases are often found to be overexpressed in a variety of hematologic malignancies and solid tumors, making them an attractive target for anticancer therapies.[2] this compound has demonstrated broad anti-proliferative activity across a range of hematologic tumor cell lines and has been investigated in clinical trials for advanced malignancies.[3][] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical experimental data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule.[5] Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |

| SMILES | C[C@H]1CN(C--INVALID-LINK--N)C2=C3CC--INVALID-LINK--O[3] |

| Molecular Formula | C₂₆H₂₆F₃N₅O₃[3][6] |

| CAS Number | 1620012-39-6[3][6] |

| Physicochemical Property | Value |

| Molecular Weight | 513.5 g/mol [3] |

| Appearance | White to off-white solid[] |

| Solubility | Soluble in DMSO (100 mg/mL)[] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive pan-inhibitor of PIM kinases, binding to the ATP-binding pocket of the enzymes and preventing the phosphorylation of their downstream substrates.[1][7] The PIM kinases are key downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and share overlapping substrates with the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[8] By inhibiting all three PIM isoforms, this compound effectively blocks these critical cell survival and proliferation pathways.

The inhibitory activity of this compound against the PIM kinase isoforms is summarized in the table below:

| Target | IC₅₀ (nM) |

| PIM1 | 0.24[][7] |

| PIM2 | 30[][7] |

| PIM3 | 0.12[][7] |

The following diagram illustrates the PIM kinase signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Biochemical Kinase Assay

A likely method for determining the IC₅₀ values of this compound against PIM kinases is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Workflow Diagram:

Methodology:

-

Reagent Preparation: Recombinant human PIM1, PIM2, and PIM3 kinases, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. A serial dilution of this compound is prepared in DMSO and then diluted in the reaction buffer.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.

-

Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP and to generate a luminescent signal via a luciferase reaction.

-

Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound on various hematologic cancer cell lines can be determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Workflow Diagram:

Methodology:

-

Cell Seeding: Hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) are seeded in 96-well opaque-walled plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and incubated for 72 hours.

-

Assay Procedure: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the contents are mixed on an orbital shaker to induce cell lysis. After a brief incubation to stabilize the luminescent signal, the luminescence is measured.

-

Data Analysis: The 50% growth inhibition (GI₅₀) values are determined from the dose-response curves.

Western Blot Analysis of Downstream Substrate Phosphorylation

Western blotting is used to assess the effect of this compound on the phosphorylation of key downstream substrates of the PIM kinases, such as BAD and 4E-BP1.

Methodology:

-

Cell Treatment and Lysis: Cancer cell lines are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Protein Transfer and Blocking: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total protein as a loading control, typically overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Imaging: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Animal Model and Tumor Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with human hematologic cancer cells, such as MOLM-16 (acute myeloid leukemia) or KMS-12-BM (multiple myeloma).

-

Drug Formulation and Administration: this compound is formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at various doses (e.g., 10-100 mg/kg).

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.

-

Pharmacodynamic and Pharmacokinetic Analyses: At the end of the study, or at specific time points, tumors and plasma can be collected to assess the levels of phosphorylated downstream targets (pharmacodynamics) and the concentration of this compound (pharmacokinetics).

Conclusion

This compound (INCB053914) is a potent pan-PIM kinase inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have demonstrated its ability to inhibit PIM kinase activity, suppress the phosphorylation of downstream signaling molecules, and inhibit the proliferation of various hematologic cancer cell lines both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar targeted therapies. The data summarized herein underscore the potential of this compound as a therapeutic agent for the treatment of cancers with dysregulated PIM kinase signaling.

References

Uzansertib (INCB053914): A Technical Whitepaper on its Discovery and Preclinical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, preclinical characterization, and synthesis of Uzansertib (also known as INCB053914), a potent, orally bioavailable, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell proliferation, survival, and apoptosis, and their overexpression is associated with various hematologic malignancies and solid tumors. This compound was developed by Incyte Corporation and has been investigated in preclinical and clinical settings for its potential as an anticancer agent. While the development of this compound was ultimately discontinued, the compound remains a significant tool for research into PIM kinase biology and a noteworthy example of targeted drug discovery. This whitepaper details the mechanism of action, in vitro and in vivo efficacy, and available information on its chemical synthesis, supported by structured data tables, detailed experimental protocols, and signaling pathway diagrams.

Discovery and Rationale

The PIM kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that play a crucial role in cell cycle progression and the inhibition of apoptosis.[1] Their status as proto-oncogenes and their upregulation in a variety of cancers make them attractive targets for therapeutic intervention.[1][2] The discovery of this compound stemmed from a rational drug design program aimed at identifying a potent, small-molecule inhibitor of all three PIM kinase isoforms.[3][4] The goal was to develop an ATP-competitive inhibitor that could effectively block the phosphorylation of downstream PIM kinase substrates, thereby inhibiting the proliferation of cancer cells that overexpress these kinases.[2][5]

This compound emerged as a lead candidate from these efforts, demonstrating potent and selective inhibition of the PIM kinase family.[3][4]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the compound was originally synthesized at Incyte Corporation.[3][4] The IUPAC name for this compound is N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide.[5] The molecular formula is C₂₆H₂₆F₃N₅O₃.[5]

The synthesis of such a complex molecule likely involves a multi-step process, potentially utilizing techniques such as palladium-catalyzed cross-coupling reactions for the formation of the biaryl system and stereoselective synthesis to establish the chiral centers in the piperidine and cyclopentapyridine rings.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PIM1, PIM2, and PIM3 kinases.[5] By binding to the ATP-binding pocket of the PIM kinases, this compound prevents the transfer of phosphate from ATP to their downstream substrates.[2][5] This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell survival and proliferation, such as the Bcl-2-associated death promoter (BAD), the 70 kDa ribosomal protein S6 kinase (p70S6K), and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] The dephosphorylation of BAD promotes apoptosis, while the inhibition of the p70S6K and 4E-BP1 pathway leads to a decrease in protein synthesis and cell growth.[5]

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all three PIM kinase isoforms in biochemical assays.[6] Furthermore, it has shown broad anti-proliferative activity against a variety of hematologic tumor cell lines.[5]

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ / GI₅₀ (nM) | Cell Lines | Reference |

| Biochemical Assay | |||

| PIM1 | 0.24 | - | [6] |

| PIM2 | 30 | - | [6] |

| PIM3 | 0.12 | - | [6] |

| Cellular Proliferation (GI₅₀) | |||

| Hematologic Tumor Cell Lines | 13.2 - 230.0 | AML, MM, DLBCL, MCL, T-ALL | [5] |

| Downstream Target Inhibition (IC₅₀) | |||

| pBAD (MOLM-16) | 4 | MOLM-16 (AML) | [5] |

| pBAD (KMS-12-BM) | 27 | KMS-12-BM (MM) | [5] |

In Vivo Efficacy

In vivo studies using xenograft models of human hematologic malignancies have shown that oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |

| MOLM-16 (AML) | SCID Mice | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition | [5] |

| KMS-12-BM (MM) | SCID Mice | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition | [5] |

Table 3: In Vivo Pharmacodynamic Activity of this compound

| Tumor Model | IC₅₀ for pBAD Inhibition (nM) | Time Point | Reference |

| MOLM-16 (AML) | 70 | 4 hours post-dose | [5] |

| KMS-12-BM (MM) | 145 | 4 hours post-dose | [5] |

Experimental Protocols

PIM Kinase Inhibition Assay (Biochemical)

A common method for determining the biochemical potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay.

Caption: Workflow for a LanthaScreen™ PIM Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target PIM kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Assay Plate Setup: Add the this compound dilutions to the wells of a 384-well plate.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the PIM kinase and the europium-labeled antibody to the wells.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Data Analysis: Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines can be assessed using a variety of methods, such as the MTT assay.

Methodology:

-

Cell Seeding: Seed hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of PIM kinase downstream substrates.

Caption: General Workflow for Western Blot Analysis.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., 10⁶ MOLM-16 cells) with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., pBAD, p4E-BP1, p-p70S6K) and a loading control (e.g., actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups and administer this compound orally at various doses (e.g., 25-100 mg/kg, twice daily) or a vehicle control for a defined period (e.g., 15 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumors and plasma for the analysis of biomarkers (e.g., pBAD levels by Western blot or ELISA) and drug concentrations, respectively.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Conclusion

This compound (INCB053914) is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in models of hematologic malignancies. Its discovery was the result of a targeted effort to inhibit a key signaling pathway involved in cancer cell proliferation and survival. While its clinical development has been discontinued, the detailed preclinical characterization of this compound provides a valuable case study for drug discovery and a useful tool for further research into the role of PIM kinases in cancer. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in the fields of oncology and drug development.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

Preclinical Pharmacology of Uzansertib (INCB053914): A Technical Overview

Introduction: Uzansertib, also known as INCB053914, is an orally available, small molecule, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell proliferation and survival.[1][2] These kinases are frequently overexpressed in various cancers, particularly hematologic malignancies, making them a compelling target for therapeutic intervention.[1] This technical guide summarizes the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity in cancer models, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound potently and selectively binds to the ATP-binding site of PIM kinases, preventing the phosphorylation of their downstream substrates.[1][3] PIM kinases are constitutively active and do not require activating phosphorylation. Their activity is primarily regulated at the level of protein expression, which can be stimulated by pathways such as JAK/STAT.[4] By inhibiting PIM kinases, this compound disrupts critical signaling pathways involved in cell cycle progression and apoptosis. Key downstream targets of PIM kinases that are affected by this compound include the Bcl-2-associated death promoter protein (BAD), which leads to the promotion of apoptosis, and components of the protein synthesis machinery like 4E-BP1 and p70S6K/S6.[5][6][7]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through biochemical assays to determine its potency against PIM kinase isoforms and cell-based assays to assess its anti-proliferative effects and target engagement in various cancer cell lines.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of PIM1 and PIM3, with a lower potency for PIM2.[3][5] It demonstrates significant selectivity for PIM kinases over a broad panel of other kinases.[3][8]

| Target | IC₅₀ (nM) | Reference(s) |

| PIM1 | 0.24 | [3][5][6][8] |

| PIM2 | 30 | [3][5][6][8] |

| PIM3 | 0.12 | [3][5][6][8] |

| RSK2 | 7100 | [3][8] |

| IC₅₀: Half maximal inhibitory concentration. |

Anti-proliferative Activity

This compound demonstrates broad anti-proliferative activity as a single agent across a variety of hematologic tumor cell lines.[5][6]

| Cancer Type | Cell Lines | GI₅₀ Range (nM) | Reference(s) |

| Hematologic Malignancies | AML, MM, DLBCL, MCL, T-ALL | 13.2 - 230 | [5][6] |

| GI₅₀: Half maximal growth inhibition concentration. AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia. |

Cellular Target Engagement

The inhibitory effect of this compound on PIM kinase activity within cancer cells was confirmed by measuring the phosphorylation status of downstream substrates, most notably BAD.[5][6]

| Cell Line (Cancer Type) | Target | IC₅₀ (nM) | Reference(s) |

| MOLM-16 (AML) | Phospho-BAD | 4 | [5][6] |

| KMS-12-BM (MM) | Phospho-BAD | 27 | [5][6] |

In Vivo Pharmacology

The anti-tumor efficacy of this compound was evaluated in murine xenograft models of human hematologic cancers. These studies confirmed that the potent in vitro activity translates to significant in vivo anti-tumor effects.

Antitumor Efficacy in Xenograft Models

Oral administration of this compound resulted in dose-dependent tumor growth inhibition in both AML and MM xenograft models.[3][5][6]

| Model | Dosing Regimen | Effect | Pharmacodynamic Marker (Tumor) | PD Marker IC₅₀ (nM) | Reference(s) |

| MOLM-16 (AML) | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | Phospho-BAD | 70 | [5][6] |

| KMS-12-BM (MM) | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | Phospho-BAD | 145 | [5][6] |

| PO: Per os (by mouth); BID: Bis in die (twice a day); PD: Pharmacodynamic. |

Combination Studies

Preclinical investigations have shown that this compound can act synergistically or additively with other anti-cancer agents. In vivo, combining this compound with selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, or the chemotherapeutic agent cytarabine resulted in enhanced inhibition of tumor growth.[7] This suggests that co-targeting parallel or downstream signaling pathways can be an effective therapeutic strategy.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the preclinical pharmacology of this compound.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. selleck.co.jp [selleck.co.jp]

Technical Guide: Target Validation of Barasertib (AZD1152), an Aurora B Kinase Inhibitor, in Novel Cancer Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their dysregulation is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. Barasertib (AZD1152), a potent and selective inhibitor of Aurora B kinase, has shown promise in preclinical and clinical studies. This guide provides an in-depth overview of the target validation of Barasertib in novel cancer types, focusing on its mechanism of action, experimental protocols for target engagement and validation, and a summary of its activity.

Mechanism of Action of Barasertib (AZD1152)

Barasertib is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[1] This active metabolite is a highly potent and selective inhibitor of Aurora B kinase.[1]

Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. Inhibition of Aurora B by Barasertib leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation and segregation. Barasertib effectively inhibits this phosphorylation.[1][2]

-

Induction of Polyploidy: By disrupting the spindle assembly checkpoint and preventing proper chromosome alignment, Barasertib treatment leads to endoreduplication and the accumulation of cells with a DNA content greater than 4N (polyploidy).[1]

-

Apoptosis: The ultimate consequence of mitotic catastrophe induced by Barasertib is the activation of the apoptotic cell death pathway in cancer cells.[1]

The following diagram illustrates the signaling pathway of Aurora B and the mechanism of action of Barasertib.

Caption: Signaling pathway of Aurora B kinase and the inhibitory mechanism of Barasertib.

Quantitative Data on Barasertib Activity

The following tables summarize the in vitro and in vivo activity of Barasertib in various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA [1]

| Kinase | Ki (nmol/L) |

| Aurora B | 0.36 |

| Aurora A | 1369 |

Table 2: In Vitro Cellular Activity of Barasertib in Gastric Cancer Cells [3]

| Cell Line | Treatment Duration | Glucose Uptake Inhibition | Lactate Production Inhibition |

| GC | Dose-dependent | Effective reduction | Effective reduction |

| GC | Time-dependent | Effective reduction | Effective reduction |

Table 3: In Vivo Efficacy of Barasertib in Human Tumor Xenografts [1]

| Tumor Type | Model | Mean Tumor Growth Inhibition | P-value |

| Colon | Xenograft | 55% to ≥100% | < 0.05 |

| Lung | Xenograft | 55% to ≥100% | < 0.05 |

| Hematologic | Xenograft | 55% to ≥100% | < 0.05 |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate the targeting of Aurora B by Barasertib in novel cancer types.

In Vitro Aurora B Kinase Assay

This assay directly measures the inhibitory effect of Barasertib on the enzymatic activity of Aurora B.

Principle: The assay quantifies the phosphorylation of a substrate (e.g., histone H3) by Aurora B kinase in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using an antibody-based detection method like Western blotting or a luminescence-based assay that measures ADP production.[2][4][5]

Protocol:

-

Reaction Setup: In a microplate well, combine recombinant active Aurora B kinase, a suitable substrate (e.g., inactive histone H3), and kinase buffer.[2]

-

Inhibitor Addition: Add varying concentrations of Barasertib (or the active metabolite AZD1152-HQPA) to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Add ATP to start the kinase reaction.[2]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[2]

-

Termination and Detection:

-

Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with an antibody specific for phosphorylated histone H3 (Ser10).[2]

-

Luminescence Assay (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to kinase activity.[4][5]

-

Caption: Workflow for an in vitro Aurora B kinase assay.

Cell Viability Assay

This assay determines the cytotoxic effect of Barasertib on cancer cell lines.

Principle: Metabolically active, viable cells can reduce a tetrazolium salt (e.g., MTT, MTS) or resazurin to a colored formazan product or a fluorescent product, respectively. The amount of product formed is proportional to the number of viable cells.[6][7][8]

Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Barasertib for a specified duration (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Histone H3

This method confirms the on-target effect of Barasertib in a cellular context by measuring the phosphorylation of its direct substrate, histone H3.[5][9]

Principle: Western blotting uses specific antibodies to detect the levels of a target protein (in this case, phosphorylated histone H3) in cell lysates.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of Barasertib for a defined time. Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Re-probe the membrane with an antibody for total histone H3 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of Barasertib in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[10][11][12]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[10][11]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[11]

-

Drug Administration: Administer Barasertib to the treatment group via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule. Administer a vehicle control to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry for biomarkers like phospho-histone H3.

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion

The target validation of Barasertib in novel cancer types relies on a multi-faceted approach. In vitro kinase assays confirm direct enzymatic inhibition, while cellular assays demonstrate on-target effects on cell viability and proliferation. Western blotting for the downstream substrate, phospho-histone H3, provides crucial evidence of target engagement in cells. Finally, in vivo xenograft models are indispensable for evaluating the anti-tumor efficacy in a physiological context. The methodologies outlined in this guide provide a robust framework for researchers to assess the potential of Barasertib and other Aurora B kinase inhibitors in new cancer indications.

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.co.uk [promega.co.uk]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PIM Kinase Biology and the Therapeutic Rationale for Uzansertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of oncogenic signaling pathways. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family plays a pivotal role in promoting cell proliferation, survival, and metabolic adaptation in a wide array of human malignancies. Their overexpression is frequently correlated with poor prognosis and resistance to conventional therapies, making them an attractive target for cancer drug development. This technical guide provides an in-depth exploration of PIM kinase biology, detailing their signaling networks and downstream effectors. Furthermore, it delineates the scientific rationale for the therapeutic targeting of PIM kinases with Uzansertib (formerly INCB053914), a potent, ATP-competitive pan-PIM kinase inhibitor. This document summarizes key preclinical data for this compound and provides detailed protocols for essential experiments in PIM kinase research.

PIM Kinase Biology: A Family of Oncogenic Drivers

The PIM kinase family consists of three highly homologous isoforms (PIM1, PIM2, and PIM3) that function as key downstream effectors of various cytokine and growth factor signaling pathways.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their regulation occurs primarily at the level of transcription, translation, and protein stability.[1]

Isoforms and Expression:

-

PIM1: The most extensively studied isoform, PIM1 is frequently overexpressed in hematopoietic malignancies and a range of solid tumors, including prostate, breast, and gastric cancers.[2][3][4] High PIM1 expression often correlates with a poor prognosis.[5]

-

PIM2: While also implicated in hematological cancers like leukemia and lymphoma, PIM2 is highly expressed in lymphoid and brain tissues.[2][3]

-

PIM3: Overexpression of PIM3 has been noted in solid tumors such as breast, kidney, and brain cancers.[2][3]

The three isoforms exhibit a degree of functional redundancy, phosphorylating a partially overlapping set of substrates to drive tumorigenesis.[2]

Upstream Regulation:

PIM kinase expression is largely regulated at the transcriptional level and is downstream of multiple oncogenic signaling pathways, most notably the JAK/STAT pathway.[2] Cytokines and growth factors activate receptor-associated Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and induce the transcription of target genes, including the PIM genes.

Downstream Signaling and Oncogenic Functions:

PIM kinases phosphorylate a broad range of substrates involved in critical cellular processes, thereby promoting a malignant phenotype.[2][3] Key downstream effects include:

-

Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter) and ASK1 (Apoptosis signal-regulating kinase 1).[5] By phosphorylating BAD at Ser112, PIM kinases prevent its interaction with the anti-apoptotic protein BCL-XL, thus promoting cell survival.[5]

-

Promotion of Cell Cycle Progression: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1.[2][3][4] This leads to their cytoplasmic retention and degradation, thereby removing the brakes on cell cycle progression.[2] They also phosphorylate and activate cell division cycle 25 (CDC25) phosphatases, which are key activators of cyclin-dependent kinases (CDKs).[3]

-

Enhancement of Protein Synthesis and Metabolism: PIM kinases contribute to the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2] They can phosphorylate and activate components of the translational machinery, such as 4E-BP1, promoting protein synthesis.[6] PIM2 has been shown to promote glycolysis by phosphorylating and activating pyruvate kinase M2 (PKM2).[5]

-

Regulation of Transcription: PIM kinases can phosphorylate and modulate the activity of transcription factors, including MYC, which is a potent oncogene that drives the expression of genes involved in cell proliferation and growth.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 5. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

INCB053914: A Pan-PIM Kinase Inhibitor with Potent and Isoform-Specific Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INCB053914 is a novel, potent, and selective adenosine triphosphate (ATP)-competitive pan-PIM kinase inhibitor. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[1][2] INCB053914 has demonstrated potent inhibition of all three PIM kinase isoforms and is currently under investigation in clinical trials for advanced hematologic malignancies.[3] This technical guide provides a comprehensive overview of the binding affinity of INCB053914 to PIM1, PIM2, and PIM3, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.

Data Presentation: Binding Affinity of INCB053914 to PIM Kinases

The inhibitory activity of INCB053914 against the three PIM kinase isoforms has been quantified through biochemical assays, revealing low nanomolar to sub-nanomolar potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Isoform | IC50 (nM) |

| PIM1 | 0.24 |

| PIM2 | 30.0 |

| PIM3 | 0.12 |

Data sourced from ProbeChem[4]

These data indicate that INCB053914 is most potent against PIM3, followed closely by PIM1, and is less potent against PIM2.[5] The order of inhibitory potency is PIM1 ≈ PIM3 < PIM2.[5]

Experimental Protocols

The determination of the binding affinity of INCB053914 for the PIM kinases involved distinct biochemical assays for different isoforms.

PIM1 and PIM3 Kinase Activity Assay (AlphaScreen®)

The activity of INCB053914 against PIM1 and PIM3 was determined using the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.[6] This bead-based assay measures the phosphorylation of a biotinylated peptide substrate by the PIM kinase.

Principle of the Assay: The assay involves a kinase, a biotinylated substrate, and an antibody that specifically recognizes the phosphorylated form of the substrate. These components are brought into proximity through binding to donor and acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead, leading to light emission. Inhibition of the kinase results in a decrease in the luminescent signal.

Illustrative Workflow:

References

- 1. ulab360.com [ulab360.com]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Promega ADP-Glo Kinase Assay + PIM2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 5. promega.in [promega.in]

- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Uzansertib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzansertib, also known as INCB053914, is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2][3][4] The PIM kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell cycle progression, proliferation, and survival.[4][5] These kinases are often overexpressed in various hematologic and solid tumors, making them a compelling target for anticancer drug development.[5][6]

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical measure of drug potency, quantifying the concentration of the inhibitor required to reduce a specific biological process by 50%. The protocols outlined below describe standard cell viability assays, data analysis, and include known IC50 values for this compound to serve as a benchmark.

Mechanism of Action

This compound exerts its antineoplastic activity by binding to and inhibiting all three PIM kinase isoforms.[3][4] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[6][7][8] Upon activation, PIM kinases phosphorylate a variety of downstream substrates that promote cell survival and proliferation, such as BAD, p21, p27, and MYC.[9][10] By inhibiting PIM kinases, this compound prevents the phosphorylation of these targets, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where these pathways are active.[1][3]

Data Presentation: IC50 Values of this compound

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of this compound

| Target Kinase | IC50 (nM) |

|---|---|

| PIM1 | 0.24 |

| PIM2 | 30 |

| PIM3 | 0.12 |

(Data sourced from biochemical assays)[1][2][11]

Table 2: Cell-Based IC50 / GI50 Values of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 / GI50 Range (nM) |

|---|---|---|

| Hematological Malignancies | Various | 3 - 300 |

| Acute Myeloid Leukemia (AML) | MOLM-16 | ~4 (pBAD inhibition) |

| Multiple Myeloma (MM) | KMS-12-BM | ~27 (pBAD inhibition) |

| AML, MM, DLBCL, MCL, T-ALL | Various | 13.2 - 230 |

(Data represents anti-proliferative (IC50) or growth inhibition (GI50) values)[1][2]

Experimental Protocols

Determining the IC50 value of this compound requires a precise and reproducible experimental workflow. Below are detailed protocols for commonly used cell viability assays.

Protocol 1: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

This compound (INCB053914)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., 150 µL DMSO or 10% SDS in 0.01M HCl)[12][13]

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize (for adherent cells) and perform a cell count.

-

Dilute cells in complete medium to a final concentration that will result in 50-70% confluency after 72 hours. A typical starting point is 3,000-10,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[13] Incubate overnight to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in complete culture medium to obtain a range of concentrations. A suggested 2x final concentration range is 2000 nM down to ~0.1 nM. This allows for a final 1x concentration range of 1000 nM to ~0.05 nM in the wells.

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a media-only control (no cells).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions and controls to the respective wells. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator.

-

-

MTT Assay and Measurement:

-

Add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][14]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12][13]

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

-

Shake the plate gently for 10 minutes to ensure complete solubilization.[13]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]

-

Protocol 2: CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[15]

Materials:

-

Items from Protocol 1 (excluding MTT and solubilization buffer)

-

Opaque-walled 96-well plates (white or black)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1-4 from the MTT Assay Protocol, using opaque-walled plates. A typical volume is 100 µL per well.[16]

-

-

Luminescent Assay and Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[16][17]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis and Interpretation

-

Calculate Percent Viability:

-

First, subtract the average absorbance/luminescence of the media-only (background) wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Signal_of_Treated_Cells / Signal_of_Vehicle_Control) * 100[18]

-

-

Generate Dose-Response Curve:

-

Plot the calculated % Viability against the logarithm of the this compound concentration.

-

-

Determine IC50 Value:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleck.co.jp [selleck.co.jp]

- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 16. ch.promega.com [ch.promega.com]

- 17. OUH - Protocols [ous-research.no]

- 18. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]

- 19. reactionbiology.com [reactionbiology.com]

- 20. cytotronics.com [cytotronics.com]

Application Notes: Analysis of p-BAD Inhibition by Uzansertib Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzansertib (also known as INCB053914) is a potent and selective, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[3][4] One of the key substrates of PIM kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[4][5] Phosphorylation of BAD on specific serine residues (primarily Ser112, Ser136, and Ser155) by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.[4][6]